molecular formula C12H16N2 B13312234 4-[(3-Methylbutan-2-yl)amino]benzonitrile

4-[(3-Methylbutan-2-yl)amino]benzonitrile

Cat. No.: B13312234
M. Wt: 188.27 g/mol
InChI Key: CMBRLXNNHKXMFK-UHFFFAOYSA-N
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Description

4-[(3-Methylbutan-2-yl)amino]benzonitrile is an organic compound with the molecular formula C12H16N2 It is characterized by the presence of a benzonitrile group attached to an amino group, which is further substituted with a 3-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbutan-2-yl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 3-methylbutan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atom by the amine group. The reaction conditions generally include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: 60-80°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbutan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 4-[(3-Methylbutan-2-yl)amino]benzoic acid or 4-[(3-Methylbutan-2-yl)amino]benzaldehyde.

    Reduction: Formation of 4-[(3-Methylbutan-2-yl)amino]benzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

4-[(3-Methylbutan-2-yl)amino]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methylbutan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methylbutan-2-yl)amino]methylbenzonitrile
  • 4-[(3-Methylbutan-2-yl)amino]benzaldehyde
  • 4-[(3-Methylbutan-2-yl)amino]benzoic acid

Uniqueness

4-[(3-Methylbutan-2-yl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-(3-methylbutan-2-ylamino)benzonitrile

InChI

InChI=1S/C12H16N2/c1-9(2)10(3)14-12-6-4-11(8-13)5-7-12/h4-7,9-10,14H,1-3H3

InChI Key

CMBRLXNNHKXMFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC=C(C=C1)C#N

Origin of Product

United States

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